![molecular formula C8H15NOS2 B1675559 Lipoamide CAS No. 940-69-2](/img/structure/B1675559.png)
Lipoamide
Overview
Description
Lipoamide is a trivial name for 6,8-dithiooctanoic amide. It is the functional form of lipoic acid, i.e., the carboxyl group is attached to protein via an amine with an amide linkage . It plays a significant role in the conversion of pyruvate to acetyl this compound .
Synthesis Analysis
This compound (LM), an amide of α-lipoic acid, is a powerful antioxidant . A DSC study of LM showed that heating above the melting point led to the formation of a mixture of polymeric and crystalline forms of LM . Two sulfur atoms are inserted at C6 and C8 by the enzyme LipA to form a complete this compound prosthetic group .Molecular Structure Analysis
The molecular formula of this compound is C8H15NOS2 . The IUPAC name is 5-(dithiolan-3-yl)pentanamide . The InChI is InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10) .Chemical Reactions Analysis
This compound is a posttranslational modification that involves the covalent attachment of this compound to a lysine residue via an amide bond . The this compound cofactor is an eight-carbon organosulfurous molecule, with C6 and C8 attached to sulfur atoms in a pentatomic ring .Scientific Research Applications
1. Metabolic Influence in Post-Ischemic Myocardium
Lipoamide and diacetyl-lipoamide can significantly alter substrate selection in post-ischemic myocardium. This alteration can be crucial as shifting heart metabolism from fatty acid to carbohydrate oxidation can decrease ischemic injury. This compound was found to activate pyruvate dehydrogenase and increase lactate utilization in post-ischemic myocardium, suggesting a positive effect on recovery post-ischemia (Sumegi et al., 1994).
2. Modulation of Cellular Thiols
This compound plays a role in modulating cellular thiols, a strategy effective in treating conditions like AIDS. It was observed that low concentrations of this compound increased Jurkat cell glutathione (GSH) in a dose-dependent manner and corrected deficient thiol status of cell subpopulations, indicating its potential clinical relevance (Sen et al., 1997).
3. Redox Regulation and Biochemical Aspects
This compound has been identified as a redox-modulating agent and is a critical cofactor in oxidativemetabolism. It is part of at least five proteins where it is covalently linked, playing a vital role in different enzyme complexes. This compound's involvement in metabolic pathways and its therapeutic potential, particularly through its conversion to dihydrolipoate, is a focus of current interest (Roy & Packer, 1998).
4. Thermal Properties and Stabilization
This compound, a powerful antioxidant, has its thermal behavior studied to understand its physicochemical properties better. Encapsulation in colloid silica was found to slow down thermal degradation of this compound, indicating its potential in increasing thermal stability of drugs (Dolinina et al., 2021).
5. Antioxidant Regenerating Pathway
This compound dehydrogenase, part of a family of pyridine nucleotide disulfide oxidoreductases, also reduces ubiquinone, the lipid-soluble antioxidant, to ubiquinol. This reaction, enhanced by zinc and cadmium, suggests this compound dehydrogenase's role in an antioxidant regenerating pathway, highlighting its importance in aerobic organisms (Xia et al., 2001).
6. Mitochondrial Biogenesis and Phase II Antioxidant Enzyme Systems
This compound was found to be more effective than alpha-lipoic acid in increasing mitochondrial biogenesis and inducing the expression of phase II antioxidant enzymes. This indicates its role as an indirect antioxidant, simultaneously stimulating mitochondrial biogenesis and antioxidant enzyme systems (Zhao et al., 2015).
Mechanism of Action
Target of Action
Lipoamide, an active analog of lipoic acid, primarily targets Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is crucial in the regulation of gene expression.
Mode of Action
This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition occurs at physiologically relevant concentrations and leads to hyperacetylation of HDAC substrates . The inhibition of HDACs by this compound explains why both compounds prevent stress granule formation in cells .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a key role in the pyruvate dehydrogenase complex (PDC) , which is a central hub for cellular homeostasis . PDC is involved in the decarboxylation of pyruvate, forming acetyl-CoA, a crucial molecule in many biochemical reactions . This compound also impacts the tricarboxylic acid cycle, branched-chain amino acid oxidation, and glycine metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The R-form of this compound has faster pharmacokinetics than the S-form, likely due to different metabolic pathways of the enantiomers . The elimination rate constant of the R-isomer is greater than that of the S-isomer .
Result of Action
The molecular and cellular effects of this compound’s action are significant. By inhibiting HDACs, this compound leads to hyperacetylation of HDAC substrates . This can prevent stress granule formation in cells . Additionally, this compound’s role in various biochemical pathways influences the flux of metabolites, potentially impacting energy homeostasis .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, heating this compound above its melting point leads to the formation of a mixture of polymeric and crystalline forms of this compound . This suggests that the stability and efficacy of this compound can be affected by its physical environment .
Safety and Hazards
Future Directions
The future development of bioelectrocatalysis, which is an interdisciplinary research field combining biocatalysis and electrocatalysis via the utilization of materials derived from biological systems as catalysts to catalyze the redox reactions occurring at an electrode, could be relevant to Lipoamide .
properties
IUPAC Name |
5-(dithiolan-3-yl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDDURTIIUXBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046541 | |
Record name | DL-Lipoamide | |
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Molecular Weight |
205.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Alfa Aesar MSDS], Solid | |
Record name | Lipoamide | |
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Record name | Lipoamide | |
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CAS RN |
940-69-2, 3206-73-3 | |
Record name | Lipoamide | |
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Record name | Lipoamide | |
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Record name | Thioctamide | |
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Record name | lipoamide | |
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Record name | DL-Lipoamide | |
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Record name | 5-(1,2-dithiolan-3-yl)valeramide | |
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Record name | THIOCTIC ACID AMIDE | |
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Record name | Lipoamide | |
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Melting Point |
126.0 - 129.0 °C | |
Record name | Lipoamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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